molecular formula C13H10N2O B1230163 2-(1,3-Benzoxazol-2-yl)aniline CAS No. 29483-74-7

2-(1,3-Benzoxazol-2-yl)aniline

Cat. No. B1230163
CAS RN: 29483-74-7
M. Wt: 210.23 g/mol
InChI Key: OHNRWJYTYFYUTE-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-yl)aniline is an organic compound that belongs to the family of benzoxazole derivatives. It has a molecular formula of C13H10N2O and a molecular weight of 210.23 g/mol .


Synthesis Analysis

Benzoxazole derivatives have been synthesized from 2-aminophenol with various compounds under different reaction conditions . For instance, 2-(chloromethyl)-1H-benzo[d]imidazole was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . Another synthesis involved the condensation of ortho amino phenol with anthranilic acid in polyphosphoric acid .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl groups . There are twelve possible conformers and tautomers for this compound . Ab initio calculations have been performed to investigate the more stable structures .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . An acid-catalyzed reaction of 2-methylbenzoxazole with 3,4,5,6-tetrachloro-1,2-benzoquinone leads to 2-(benzoxazol-2-yl)-5,6,7-trichloro-1,3-tropolone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1,3-Benzoxazol-2-yl)aniline include a molecular formula of C13H10N2O and a molecular weight of 210.23 g/mol .

Scientific Research Applications

Anticancer Activity

Benzoxazole and its derivatives, including “2-(1,3-Benzoxazol-2-yl)aniline”, represent a very important class of heterocyclic compounds with diverse therapeutic areas . They have shown potent anticancer activity . Many active compounds synthesized with benzoxazole as their backbone are very effective . The effect of various heterocycles attached to the benzoxazole and their effect on the anticancer activity are thoroughly studied .

Drug Discovery

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Anti-Microbial Activity

Benzoxazole derivatives also exhibit antimicrobial activity . This makes them valuable in the development of new antimicrobial drugs .

Anti-Fungal Activity

In addition to their antimicrobial properties, benzoxazole derivatives have also shown anti-fungal effects . This broadens their potential use in treating a variety of infections .

Anti-Oxidant Activity

Benzoxazole derivatives have demonstrated antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Anti-Inflammatory Effects

Benzoxazole derivatives have been found to have anti-inflammatory effects . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Organic Light-Emitting Diodes (OLEDs) Fabrication

Benzoxazole derivatives have been used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . This highlights their potential in the field of electronics and display technology .

Mechanism of Action

While the specific mechanism of action for 2-(1,3-Benzoxazol-2-yl)aniline is not mentioned in the retrieved papers, benzoxazole derivatives have shown a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and more .

Future Directions

Benzoxazole derivatives have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities . Future research could focus on developing new benzoxazole derivatives with enhanced pharmacological properties.

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNRWJYTYFYUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404764
Record name ortho-aminophenylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzoxazol-2-yl)aniline

CAS RN

29483-74-7
Record name 2-(2-Aminophenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29483-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ortho-aminophenylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Isatoic anhydride (0.2 m), o-anisidine (0.22 m), and xylene (200 ml) were placed in a 3-neck, 300 ml round bottom flask fitted with thermometer, condenser, and magnetic stirrer. The reaction mixture was heated to reflux and allowed to stir at reflux overnight. Gas evolution appeared to be vigorous. Added a Dean-Stark trap and attempted to collect water. No water was evident after eight hours. Reaction mixture was cooled and allowed to stand overnight. Toluenesulfonic acid (1.5 g) was added and reaction mixture heated to reflux. Water was azeotroped from the reaction mixture. The xylene was stripped from the reaction mixture under aspirator vacuum. The residue was leached with benzene (500 ml). The benzene extract was then washed with 2% caustic until no further color was extracted. The benzene solution was filtered and evaporated to dryness. The residue was dissolved in boiling ethanol and allowed to stand in the refrigerator. The reddish crystals were filtered out and dried. Obtained 10 grams (23% yield); m.pt.=104°-107° C. Structure was confirmed by infra red (IR) and nuclear magnetic resonance (NMR) analysis.
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Synthesis routes and methods II

Procedure details

An intimate mixture of 2-aminophenol (109.13 g) and isatoic anhydride (203.9 g) was heated at 140° C. for 2 to 4 h until the formation of carbon dioxide ceased. Then the mixture was placed under vacuum (at a constant pressure of 50 mmHg) and the heating was continued at 180° C. for 3 to 4 h until the formation of water ceased. The melt was poured into a porcellanic mortar and, after cooling, the cold material was pestled, then boiled in a solution of caustic soda (12 g) in water (3.5 L) for 2 to 3 h. After cooling, the precipitate was isolated by filtration, and washed with cold water until the pale blue fluorescence disappeared in the washings. The precipitate was dried at 80° C. to afford 2-(benzo[d]oxazol-2-yl)phenylamine (180 to 185 g). The product was used without further purification in the next stage of preparation.
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109.13 g
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203.9 g
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12 g
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Synthesis routes and methods III

Procedure details

The reaction of 13.71 g (0.10 mole) of anthranilic acid with 10.91 g (0.10 mole) of ortho-aminophenol was carried out in 100 ml of polyphosphoric acid at 200° C. After 10 hours from the start of the reaction, the reaction mixture was poured into ice water and the precipitate was filtered and dried. The solid thus obtained was purified by column chromatography and concentrated to give 10.28 g (0.048 mole, 49%) of ortho-aminophenylbenzoxazole.
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13.71 g
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10.91 g
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polyphosphoric acid
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100 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 8 g (0.033 mol) of 2-(2′-nitrophenyl)benzoxazole and 37.58 g (0.167 mol) of SnCl2.2H2O in 200 ml of ethanol was heated at 70° C. until the reaction was completely finished.
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8 g
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37.58 g
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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